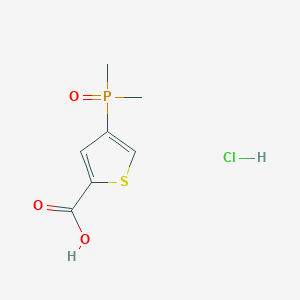![molecular formula C16H22Cl2N4 B13507463 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride](/img/structure/B13507463.png)
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride is a complex organic compound with a molecular weight of 341.28 g/mol . This compound is characterized by its indolizine core, which is a significant heterocyclic system in natural products and drugs . The presence of the piperidine and indolizine moieties in its structure suggests potential biological activity and applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indolizine derivatives with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the indolizine core, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The indolizine core is known to interact with various biological targets, potentially affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride include other indolizine derivatives and piperidine-containing compounds . Examples include:
Indolizine derivatives: Compounds with similar indolizine cores but different substituents, such as methyl 1-hydroxyindole-3-carboxylate.
Piperidine-containing compounds: Compounds with piperidine moieties, such as 3-methylpiperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indolizine and piperidine moieties, which may confer unique biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C16H22Cl2N4 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2-[[methyl(piperidin-3-yl)amino]methyl]indolizine-1-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C16H20N4.2ClH/c1-19(14-5-4-7-18-10-14)11-13-12-20-8-3-2-6-16(20)15(13)9-17;;/h2-3,6,8,12,14,18H,4-5,7,10-11H2,1H3;2*1H |
Clé InChI |
GZOZKKCUYQYIJK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN2C=CC=CC2=C1C#N)C3CCCNC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)


![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
![[Acetyl-(4-chloro-phenyl)-amino]-acetic acid](/img/structure/B13507411.png)


![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13507452.png)

